6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Description
Properties
IUPAC Name |
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c1-16-8-2-3-12-9(6-8)10-4-7(14)5-11(15)13(10)17-12/h4-5,8,16-17H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZYUGCBYNFXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrocarbazole core, followed by the introduction of fluorine atoms at the 6th and 8th positions. The final step involves the methylation of the nitrogen atom. Reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and methylating agents like methyl iodide or dimethyl sulfate .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In the realm of chemistry, 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine serves as an important building block for synthesizing more complex fluorinated organic compounds. Its unique structure allows for the development of novel materials with tailored properties.
Biology
This compound is under investigation for its potential biological activities:
- Enzyme Interaction : It shows promise in modulating enzyme activity due to its structural characteristics.
- Anticancer Activity : Preliminary studies indicate that it may exhibit significant anticancer properties by inducing apoptosis in cancer cells through DNA damage mechanisms .
Medicine
Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development. The compound's ability to interact with specific molecular targets enhances its therapeutic potential .
Industry
In industrial applications, 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is utilized in the production of advanced materials such as polymers and coatings. Its unique chemical properties make it suitable for developing high-performance materials used in electronics and coatings .
Case Studies
Several studies have been conducted to evaluate the biological activities and therapeutic potentials of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine:
- In Vitro Anticancer Studies : Research has shown that derivatives based on the tetrahydrocarbazole scaffold demonstrate significant cytotoxic effects against various cancer cell lines such as MCF-7 breast cancer cells .
- Mechanistic Investigations : Studies indicate that the compound may disrupt mitochondrial function leading to apoptosis in cancer cells through specific molecular interactions .
Mechanism of Action
The mechanism of action of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects .
Comparison with Similar Compounds
6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can be compared with other similar compounds, such as:
7,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine: This compound has similar structural features but differs in the position of fluorine atoms and the presence of two methyl groups on the nitrogen atom.
6,8-difluoro-2,3,4,9-tetrahydro-1H-carbazol-3-amine: This compound lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine lies in its specific substitution pattern and the presence of both fluorine and methyl groups, which contribute to its distinct chemical and biological properties .
Biological Activity
6,8-Difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a fluorinated carbazole derivative with potential biological activities. Carbazoles are recognized for their diverse pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C13H14F2N2
- Molecular Weight : 236.266 g/mol
- CAS Number : 1465786-08-6
- SMILES Notation : CC1CC2=C(C1=CC(=C2F)F)C(=N)N(C)C
The biological activity of 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or receptor binding, leading to significant biological effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine possesses significant anticancer properties. In vitro tests against various cancer cell lines demonstrated promising results:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a variety of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Candida albicans | 16 μg/mL |
Case Studies
Several studies have investigated the biological activity of this compound in detail:
- Anticancer Study : A study published in ACS Omega evaluated the anticancer effects of various carbazole derivatives including 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine against human lung and breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through a caspase-dependent pathway .
- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that it effectively inhibited bacterial growth and biofilm formation in Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine in laboratory settings?
- Methodological Guidance :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use and remove them without touching the outer surface .
- Ventilation : Work in a fume hood or ensure local exhaust ventilation to avoid inhalation of dust or aerosols .
- Spill Management : Avoid dust generation during cleanup. Use inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers .
- Storage : Store under inert atmosphere (e.g., nitrogen) at 2–8°C to maintain stability .
Q. What synthetic routes are commonly employed for preparing 6,8-difluoro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine?
- Methodological Guidance :
- Core Structure Synthesis : Start with tetrahydrocarbazole scaffolds via Fischer indole synthesis or palladium-catalyzed cyclization. Fluorination at the 6,8-positions can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- N-Methylation : Employ reductive amination with formaldehyde and sodium cyanoborohydride, or use methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Q. How can the purity and identity of this compound be verified?
- Methodological Guidance :
- Analytical Techniques :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase; target >98% purity .
- NMR : Confirm substitution patterns via ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic fluorine) and ¹H NMR (N-methyl singlet at δ ~2.8 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 253.2 .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized to avoid side products?
- Methodological Guidance :
- Chiral Resolving Agents : Use (R)-1-phenylethylamine as a sterically demanding donor to minimize racemization during N-methylation .
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts for fluorination steps to control stereochemistry .
- Crystallization : Perform chiral resolution via diastereomeric salt formation with L-tartaric acid .
Q. What crystallographic techniques are suitable for determining the hydrogen-bonding network and puckering conformation of the tetrahydrocarbazole core?
- Methodological Guidance :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : Apply SHELXL for small-molecule refinement; analyze hydrogen bonds using graph-set notation (e.g., S(6) motifs for ring puckering) .
- Visualization : Generate ORTEP diagrams with displacement ellipsoids at 50% probability to illustrate ring puckering (Cremer-Pople parameters: θ = 30°, φ = 0° for chair-like conformation) .
Q. How can researchers resolve contradictions in reported toxicity data for structurally similar tetrahydrocarbazole derivatives?
- Methodological Guidance :
- Comparative Studies : Conduct in vitro assays (e.g., Ames test, MTT assay) using standardized protocols to compare acute toxicity (oral, dermal, inhalation) across analogs .
- Structural-Activity Analysis : Correlate LD₅₀ values with substituent effects (e.g., fluorine’s electron-withdrawing properties may increase metabolic stability but alter toxicity) .
- Meta-Analysis : Use databases like PubChem to aggregate data and identify outliers due to impurities or assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
